molecular formula C18H13N5O B5618469 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B5618469
M. Wt: 315.3 g/mol
InChI Key: BEDHSZJWKKIXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound is also known as PMX205 and has a molecular formula of C20H15N5O.

Scientific Research Applications

Drug Discovery and Development

This compound, with its quinoxaline core, is structurally similar to molecules that have shown potential in drug discovery . Its unique structure could be exploited in the development of new pharmacological agents. The presence of the amino and nitrile groups may allow for further chemical modifications, making it a versatile candidate for creating a library of compounds for high-throughput screening against various biological targets.

Antiviral Research

Quinoxaline derivatives have been explored for their antiviral properties . The compound could serve as a scaffold for synthesizing new derivatives with potential antiviral activities. Researchers could investigate its efficacy against a range of viruses, possibly leading to the development of new antiviral medications.

Antimicrobial Studies

The structural motifs present in “2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” are known to exhibit antimicrobial activities . This compound could be tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent, which is crucial in the fight against antibiotic-resistant pathogens.

Catalysis Research

Compounds with nitrile groups, such as the one being analyzed, can act as ligands in catalysis . They could potentially be used to develop new catalytic systems that facilitate chemical reactions, including those that are environmentally friendly or that produce pharmaceutical intermediates.

properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c1-24-15-9-5-4-8-14(15)23-17(20)11(10-19)16-18(23)22-13-7-3-2-6-12(13)21-16/h2-9H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHSZJWKKIXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.